4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a morpholine ring
Vorbereitungsmethoden
The synthesis of 4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, including the construction of the pyrrolidine ring, the functionalization of the pyridine ring, and the incorporation of the morpholine moiety. Common synthetic routes may involve:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The pyridine ring is functionalized using various reagents and conditions to introduce the desired substituents.
Coupling Reactions: The final step often involves coupling the pyrrolidine and pyridine rings with the morpholine ring using coupling reagents such as boron reagents in Suzuki–Miyaura coupling reactions.
Analyse Chemischer Reaktionen
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups using common reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring are also studied for their medicinal properties.
Morpholine Derivatives: These compounds are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H27N3O3S |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C21H27N3O3S/c1-16-5-7-19(8-6-16)28(25,26)24-9-3-4-20(24)18-14-17(2)21(22-15-18)23-10-12-27-13-11-23/h5-8,14-15,20H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
WEPMQULHONIFTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.